![molecular formula C9H19NO2 B13901506 1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)
1,1'-(2-Propen-1-ylimino)bis[2-propanol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Propen-1-ylimino)bis[2-propanol] is a chemical compound with the molecular formula C9H19NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two propanol groups linked by a propenyl-imino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Propen-1-ylimino)bis[2-propanol] typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide. The process is carried out in a high-pressure reactor under nitrogen atmosphere. The reaction conditions include maintaining a temperature of 60-80°C while continuously stirring. Propylene oxide is pumped into the reactor over a period of 1-5 hours, followed by raising the temperature to 80-100°C and maintaining it for an additional 1-5 hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and metering pumps to ensure precise control over the reaction conditions. The final product is obtained through rectification, which ensures high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Propen-1-ylimino)bis[2-propanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The propenyl-imino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Simpler alcohols and amines.
Substitution: Halogenated derivatives and substituted amines.
Aplicaciones Científicas De Investigación
1,1’-(2-Propen-1-ylimino)bis[2-propanol] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Propen-1-ylimino)bis[2-propanol] involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The propenyl-imino group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. This interaction can lead to changes in the conformation and function of the target proteins, ultimately affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(2-Hydroxyethyl)imino]bis[2-propanol]: Similar structure but with a hydroxyethyl group instead of a propenyl group.
N,N-bis(2-hydroxypropyl)allylamine: Another compound with similar functional groups but different spatial arrangement.
Uniqueness
1,1’-(2-Propen-1-ylimino)bis[2-propanol] is unique due to its propenyl-imino linkage, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
1-[2-hydroxypropyl(prop-2-enyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-4-5-10(6-8(2)11)7-9(3)12/h4,8-9,11-12H,1,5-7H2,2-3H3 |
Clave InChI |
JHHCQWBYIIKQGT-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC=C)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


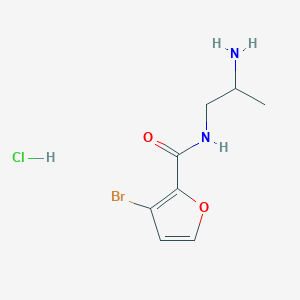
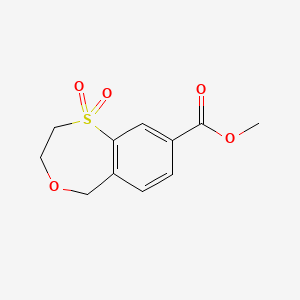
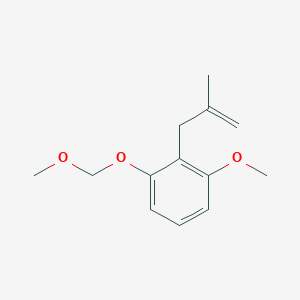
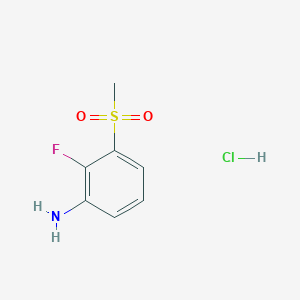
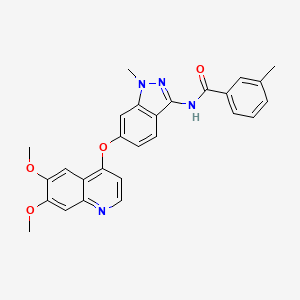
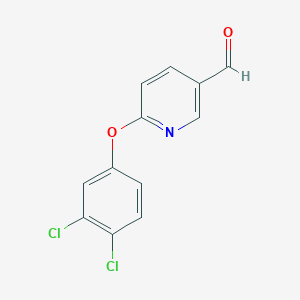
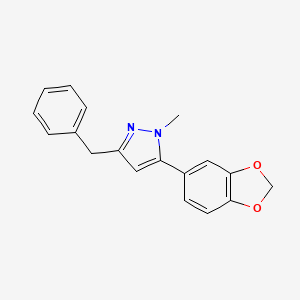
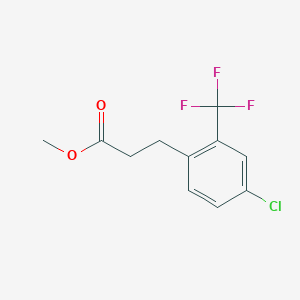
![2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium](/img/structure/B13901477.png)
![1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13901479.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B13901487.png)
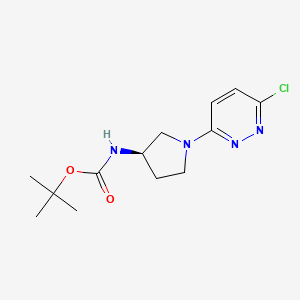
![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)
![2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile](/img/structure/B13901502.png)
